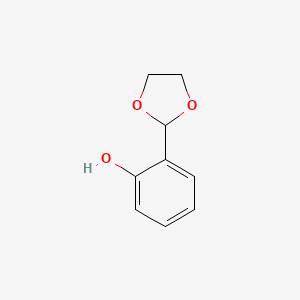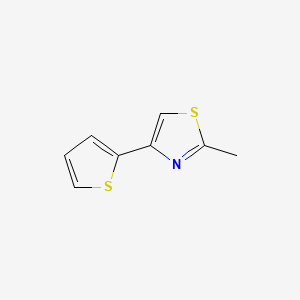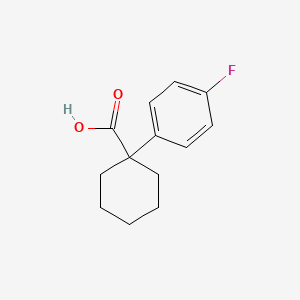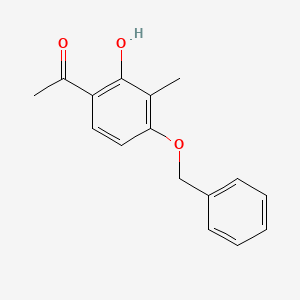
2-(1,3-Dioxolan-2-yl)phenol
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)phenol is a chemical compound with the molecular formula C9H10O3 . The geometric parameters of this compound are within the usual ranges . The dioxolane ring adopts an envelope conformation with one of the ring O atoms deviating by 0.477 (4) Å from the plane of the remaining four atoms . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .
Synthesis Analysis
The synthesis of 2-(1,3-Dioxolan-2-yl)phenol involves several steps . The development of antioxidants with phenol, hydroxyl, and ketal functional groups provides a creative approach to preventing the degradation of stored petroleum-derived products such as gasoline . The novel antioxidants were characterized via nuclear magnetic resonance (1 H NMR, 13 C NMR, and DEPT 135°), elemental analysis, thermogravimetry (TG), and derivative thermogravimetry (DTG) .Molecular Structure Analysis
The molecular structure of 2-(1,3-Dioxolan-2-yl)phenol is characterized by a dioxolane ring and a phenol group . The dioxolane ring adopts an envelope conformation . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .Physical And Chemical Properties Analysis
2-(1,3-Dioxolan-2-yl)phenol has a density of 1.2±0.1 g/cm3, a boiling point of 226.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 90.9±24.6 °C . The compound has a molar refractivity of 43.4±0.3 cm3, and its polarizability is 17.2±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
The novel compound 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, derived from 2-(1,3-Dioxolan-2-yl)phenol, has been used in anionic polymerization, resulting in polymers characterized by various spectroscopic techniques (Maślińska-Solich, Sowa, & Neugebauer, 2004).
Chemical Reactions and Stereochemistry
Optically active 1,3-dioxolan-2-yl cation intermediates, related to 2-(1,3-Dioxolan-2-yl)phenol, were generated during enantioselective dioxyacetylation of alkene with chiral hypervalent iodine(III), demonstrating a reversal of enantioselectivity in the dioxyacetylation process (Fujita, Wakita, & Sugimura, 2011).
Thermal Degradation and Characterization of Polymers
The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from glycidyl methacrylate and benzaldehyde, has been studied, providing insights into the behavior of such polymers at elevated temperatures and their degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Synthesis of Novel Compounds
4-Chloromethyl-1,3-dioxolan-2one reacted with phenols to yield new compounds, such as 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol, indicating the potential for synthesis of diverse polyols and cyclic carbonates (Rokicki, Pawlicki, & Kuran, 1985).
Photo-Physical Properties of Derivatives
Derivatives of 2-(1,3-Dioxolan-2-yl)phenol have been synthesized, and their photo-physical properties were studied, showing excited state intra-molecular proton transfer pathway characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Safety And Hazards
2-(1,3-Dioxolan-2-yl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDSVXQHYMZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297152 | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)phenol | |
CAS RN |
6988-19-8 | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)


![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)



![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)





